2,3-Dichloro-4-ethylpyridine
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Overview
Description
2,3-Dichloro-4-ethylpyridine is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and an ethyl group at the 4th position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethylpyridine typically involves the chlorination of 4-ethylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process, where 4-ethylpyridine is reacted with chlorine gas in a reactor equipped with temperature and pressure controls. This method allows for efficient production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: this compound aldehyde or carboxylic acid.
Reduction: Dechlorinated pyridines or modified ethyl derivatives.
Scientific Research Applications
2,3-Dichloro-4-ethylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-ethylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The chlorine atoms and ethyl group contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
2,3-Dichloropyridine: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain contexts.
2,4-Dichloro-3-ethylpyridine: Has a different substitution pattern, which can lead to variations in chemical reactivity and biological activity.
2,3,5-Trichloropyridine: Contains an additional chlorine atom, increasing its electron-withdrawing effects and altering its reactivity.
Uniqueness: 2,3-Dichloro-4-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and an ethyl group allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
92759-36-9 |
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Molecular Formula |
C7H7Cl2N |
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2,3-dichloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 |
InChI Key |
RXNNIXJVRRLILL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)Cl)Cl |
Origin of Product |
United States |
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